molecular formula C19H24N2O4S B4553808 METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4553808
M. Wt: 376.5 g/mol
InChI Key: OEEOQMHMSCZNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a benzisoxazole ring, a thiophene ring, and a tert-butyl group

Preparation Methods

The synthesis of METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps. One common synthetic route starts with the preparation of the benzisoxazole ring, followed by the introduction of the tert-butyl group. The thiophene ring is then synthesized and attached to the benzisoxazole ring through a series of coupling reactions. Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, it has industrial applications in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of specific enzymes, activation of signaling pathways, and modulation of gene expression .

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include those with benzisoxazole or thiophene rings, such as 2-tert-Butyl-5-methylphenol and 2,4-dimethyl-3-pentanone. the presence of both rings in a single molecule, along with the tert-butyl group, gives this compound distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-10-8-13(18(23)24-5)17(26-10)20-16(22)15-12-9-11(19(2,3)4)6-7-14(12)25-21-15/h8,11H,6-7,9H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOQMHMSCZNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.